molecular formula C12H13N3O2 B175415 Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate CAS No. 16078-63-0

Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate

Cat. No. B175415
CAS RN: 16078-63-0
M. Wt: 231.25 g/mol
InChI Key: WATKLRBOWCFWFU-UHFFFAOYSA-N
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Description

Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate is a compound with the molecular weight of 231.25 . It is a white to off-white solid and is used in the synthesis of various other compounds .


Synthesis Analysis

The synthesis of pyrazole derivatives, including Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific example of synthesis involves the condensation of ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines .


Molecular Structure Analysis

The molecular structure of Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate has been characterized by various spectroscopic techniques such as NMR, mass spectral, and IR spectral studies . The compound has also been studied using X-ray analysis .


Chemical Reactions Analysis

Pyrazole derivatives, including Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo various chemical reactions, including [3+2] cycloaddition reactions .


Physical And Chemical Properties Analysis

Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate is a white to off-white solid with a melting point of 140-150°C . It has a molecular weight of 231.25 .

Scientific Research Applications

Antimicrobial Activity

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate derivatives have been synthesized and tested for their antibacterial properties against various bacterial strains .
  • Methods of Application : The compounds were synthesized by condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . They were then characterized by NMR, mass spectral, IR spectral studies as well as by C, H, and N analyses .
  • Results : Among the screened samples, some compounds showed excellent antibacterial activity against all the tested bacterial strains as compared to the standard drug Ceftriaxone .

Use as a Building Block in Chemical Synthesis

  • Scientific Field : Organic Chemistry
  • Summary of Application : Ethyl 5-amino-1-phenyl-4-pyrazolecarboxylate is used as a heterocyclic building block .
  • Methods of Application : This compound can be used as an internal standard for the GC-MS determination of etomidate [ethyl-1-(1-phenylethyl)-1H-imidazole-5-carboxylate] in mouse brain tissue .
  • Results : This application allows for the accurate measurement of etomidate in mouse brain tissue .

Use in the Synthesis of Bioactive Chemicals

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Pyrazoles, including Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate, are frequently used as scaffolds in the synthesis of bioactive chemicals .
  • Methods of Application : Various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach are used for the synthesis of pyrazole nucleus .
  • Results : Pyrazoles have found applications in several fields of science due to their wide range of biological activities .

Synthesis of Isoxazole Derivatives

  • Scientific Field : Organic Chemistry
  • Summary of Application : Ethyl pyrazole-4-carboxylate, a similar compound, is used for the synthesis of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides .
  • Methods of Application : The exact methods of application are not specified, but it typically involves organic synthesis techniques .
  • Results : The result is the production of isoxazole derivatives, which have various applications in medicinal chemistry .

Use as a Standard in GC-MS Analysis

  • Scientific Field : Analytical Chemistry
  • Summary of Application : Ethyl 3-amino-1-phenylpyrazole-4-carboxylate can potentially be used as an internal standard for the GC-MS determination of etomidate .
  • Methods of Application : This compound can be used in a GC-MS setup to accurately measure the concentration of etomidate in mouse brain tissue .
  • Results : This application allows for the accurate measurement of etomidate in mouse brain tissue .

Use in the Synthesis of Isoxazole Derivatives

  • Scientific Field : Organic Chemistry
  • Summary of Application : Ethyl pyrazole-4-carboxylate, a similar compound, is used for the synthesis of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides .
  • Methods of Application : The exact methods of application are not specified, but it typically involves organic synthesis techniques .
  • Results : The result is the production of isoxazole derivatives, which have various applications in medicinal chemistry .

Safety And Hazards

Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The precautionary statements include P264, P280, P305, P313, P337, P338, P351 .

Future Directions

The future directions for Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate and similar compounds could involve further exploration of their potential applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus of future research .

properties

IUPAC Name

ethyl 3-amino-1-phenylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-17-12(16)10-8-15(14-11(10)13)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATKLRBOWCFWFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80561947
Record name Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate

CAS RN

16078-63-0
Record name Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(Ethoxymethylene)-2-cyanoacetic acid ethyl ester (78.2 g) and phenylhydrazine (50.0 g) were dissolved in ethanol (500 mL), and the mixture was refluxed for 3 hr. After cooling, the reaction mixture was concentrated under reduced pressure. Hexane (500 mL) was added, to the residue, and the residue was washed by suspending and filtered. The obtained solid was vacuum dried to give the title compound (86.0 g) as a white solid.
Quantity
78.2 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

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